2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S2/c1-26-14-6-3-7-15-16(14)19-18(27-15)21-11-9-20(10-12-21)17(23)13-5-4-8-22(13)28(2,24)25/h3,6-7,13H,4-5,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIFWFYSDGYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Methoxy Substitution:
Piperazine Ring Formation: The piperazine ring can be constructed through the reaction of ethylenediamine with a suitable dihaloalkane.
Attachment of Methanesulfonylpyrrolidine: The methanesulfonylpyrrolidine moiety can be introduced through the reaction of pyrrolidine with methanesulfonyl chloride, followed by coupling with the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated reagents and bases such as sodium hydride or potassium carbonate are often used.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential anti-tubercular and anti-cancer activities.
Biological Studies: The compound can be used to study its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It can serve as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The compound shares structural motifs with several piperazine-linked heterocycles. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle: The target compound’s benzothiazole core differs from quinoline-based analogs (e.g., C1, C3) .
Piperazine Substituents: The mesyl-pyrrolidine group in the target compound introduces a sulfonyl moiety and a five-membered ring, enhancing steric bulk and polarity compared to the ethanesulfonyl-benzoyl group in CAS 886929-46-0 . Quinoline analogs (C1, C3) feature aromatic acyl groups (e.g., 2-phenylquinoline-4-carbonyl), which may improve planar stacking interactions but reduce solubility .
Functional Group Effects: The 4-methoxy group in the target compound and CAS 886929-46-0 could enhance metabolic stability compared to halogenated analogs (e.g., C3’s 4-chlorophenyl) .
Biological Activity
The compound 2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a benzothiazole moiety, which is known for various biological activities.
Biological Activity Overview
The biological evaluation of this compound has been primarily focused on its anti-inflammatory and anti-cancer properties. The following sections detail specific activities and findings from various studies.
Anti-inflammatory Activity
Research has indicated that benzothiazole derivatives exhibit significant anti-inflammatory effects. For instance, a study on related compounds demonstrated that derivatives with similar structural features showed inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory processes .
Case Study: COX-2 Inhibition
A representative compound from a related class exhibited an inhibition rate of 57.35% compared to the reference drug indomethacin. This suggests that compounds with a benzothiazole backbone can effectively modulate inflammatory responses through COX-2 inhibition .
Anticancer Activity
Compounds similar to this compound have been evaluated for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 3.5 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 4.0 | Inhibition of PI3K |
Synthesis and Evaluation
The synthesis of this compound involves multiple steps, including the formation of the piperazine ring and subsequent modifications to introduce the methanesulfonyl and benzothiazole groups. The synthetic route has been optimized to enhance yield and purity, employing techniques such as column chromatography for purification .
Q & A
Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
- Process Optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer and reduce by-products .
- Quality Control : Use PAT tools (e.g., in-line FTIR) for real-time monitoring of reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
